molecular formula C24H22ClNO2 B570370 (4-chloronaphthalen-1-yl)-[1-(4-hydroxypentyl)indol-3-yl]methanone CAS No. 1537889-06-7

(4-chloronaphthalen-1-yl)-[1-(4-hydroxypentyl)indol-3-yl]methanone

Cat. No.: B570370
CAS No.: 1537889-06-7
M. Wt: 391.9 g/mol
InChI Key: KDHNVFXZDOAZAI-UHFFFAOYSA-N
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Description

JWH 398 N-(4-hydroxypentyl) metabolite is a synthetic cannabinoid (CB) that activates both central CB₁ and peripheral CB₂ receptors. It has been reported as an adulterant in herbal products . This compound is an expected phase I metabolite of JWH 398, detectable in serum and urine.

Mechanism of Action

Target of Action

The primary targets of the JWH 398 N-(4-hydroxypentyl) metabolite are the central CB1 and peripheral CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.

Mode of Action

JWH 398 N-(4-hydroxypentyl) metabolite, as a synthetic cannabinoid, activates both the CB1 and CB2 receptors . The activation of these receptors by the metabolite can result in various physiological effects, depending on the specific receptor and its location in the body.

Pharmacokinetics

It is detectable in serum and urine, suggesting that it is metabolized and excreted by the body .

Biochemical Analysis

Molecular Mechanism

The molecular mechanism of JWH 398 N-(4-hydroxypentyl) metabolite involves binding interactions with cannabinoid receptors. This binding can lead to the activation or inhibition of various signaling pathways, resulting in changes in gene expression. The metabolite may also interact with other biomolecules, such as enzymes, influencing their activity. These molecular interactions are crucial for understanding the overall effects of the metabolite on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of JWH 398 N-(4-hydroxypentyl) metabolite can change over time. The stability and degradation of the metabolite are important factors that influence its long-term effects on cellular function. Studies have shown that the metabolite can remain stable under certain conditions, but its degradation can lead to changes in its activity and effects. Long-term studies in both in vitro and in vivo settings are necessary to fully understand these temporal effects .

Dosage Effects in Animal Models

The effects of JWH 398 N-(4-hydroxypentyl) metabolite vary with different dosages in animal models. At lower doses, the metabolite may have minimal effects, while higher doses can lead to significant physiological changes. Threshold effects and toxic or adverse effects at high doses are important considerations in these studies. Understanding the dosage effects is crucial for determining the safe and effective use of the metabolite in research and potential therapeutic applications .

Metabolic Pathways

JWH 398 N-(4-hydroxypentyl) metabolite: is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and the levels of different metabolites in the body. Detailed studies on the metabolic pathways of the metabolite are essential for understanding its overall impact on biochemical processes .

Transport and Distribution

The transport and distribution of JWH 398 N-(4-hydroxypentyl) metabolite within cells and tissues are critical for its activity. The metabolite can interact with transporters and binding proteins that facilitate its movement and localization within the body. These interactions can influence its accumulation in specific tissues and its overall distribution. Understanding these transport and distribution mechanisms is important for determining the metabolite’s effects on different organs and systems .

Subcellular Localization

The subcellular localization of JWH 398 N-(4-hydroxypentyl) metabolite can affect its activity and function. The metabolite may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms can influence the metabolite’s interactions with other biomolecules and its overall impact on cellular processes. Detailed studies on subcellular localization are necessary to fully understand the metabolite’s role in cellular function .

Preparation Methods

The synthetic route for JWH 398 N-(4-hydroxypentyl) metabolite involves specific reaction conditions. Unfortunately, detailed industrial production methods are not widely available in the literature.

Chemical Reactions Analysis

Types of Reactions:: JWH 398 N-(4-hydroxypentyl) metabolite may undergo various reactions, including oxidation, reduction, and substitution. specific examples are scarce.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be involved.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could play a role.

    Substitution: Nucleophilic substitution reactions with alkyl halides or other electrophiles may occur.

Major Products:: The exact major products resulting from these reactions remain to be determined due to limited research.

Scientific Research Applications

    Chemistry: As a synthetic cannabinoid, it contributes to our understanding of CB receptor interactions.

    Biology: It may serve as a tool for studying cannabinoid-related pathways.

    Medicine: Research could explore its effects on the endocannabinoid system.

    Industry: Its detection in herbal products highlights its relevance in forensic analysis.

Comparison with Similar Compounds

While information on similar compounds is limited, JWH 398 N-(4-hydroxypentyl) metabolite’s uniqueness lies in its specific structure and potential biological activity.

Properties

IUPAC Name

(4-chloronaphthalen-1-yl)-[1-(4-hydroxypentyl)indol-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClNO2/c1-16(27)7-6-14-26-15-21(19-10-4-5-11-23(19)26)24(28)20-12-13-22(25)18-9-3-2-8-17(18)20/h2-5,8-13,15-16,27H,6-7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHNVFXZDOAZAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017773
Record name JWH-398 N-(4-hydroxypentyl) metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1537889-06-7
Record name JWH-398 N-(4-hydroxypentyl) metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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